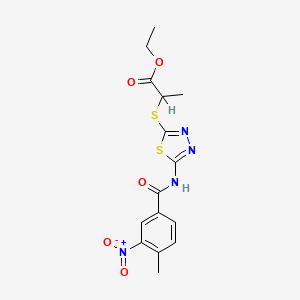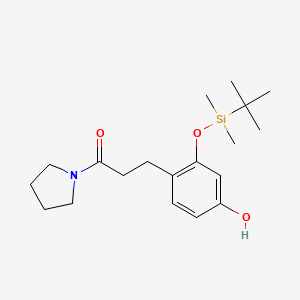
8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an ethoxy group at the 8th position, a dimethylamino group, and a carboxamide functionality, making it a unique and potentially valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable coumarin derivative, such as 8-hydroxycoumarin.
Ethoxylation: The 8-hydroxy group is ethoxylated using ethyl iodide in the presence of a base like potassium carbonate.
Amidation: The ethoxylated coumarin is then reacted with dimethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The ethoxy and dimethylamino groups can be substituted with other functional groups to create derivatives with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized coumarins.
科学的研究の応用
8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes like pancreatic lipase.
Medicine: It has potential therapeutic applications, including as an anti-obesity agent due to its ability to inhibit pancreatic lipase.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or photostability.
作用機序
The mechanism of action of 8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol. This inhibition reduces the absorption of dietary fats, contributing to its potential anti-obesity effects.
類似化合物との比較
Similar Compounds
8-methoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
7-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide: Similar structure but with the ethoxy group at the 7th position.
8-ethoxy-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide: Similar structure but with diethylamino instead of dimethylamino.
Uniqueness
8-ethoxy-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethoxy group at the 8th position and the dimethylamino group provides distinct steric and electronic properties, making it a valuable compound for targeted research and applications.
特性
IUPAC Name |
8-ethoxy-N,N-dimethyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-18-11-7-5-6-9-8-10(13(16)15(2)3)14(17)19-12(9)11/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRQAOYDHYYZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2677135.png)

![N-(4-ethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2677137.png)


![7-tert-butyl3-methyl2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate](/img/structure/B2677141.png)


![methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate](/img/structure/B2677148.png)
![N'-(3-acetamidophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2677149.png)



![2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyridine-3-carboxamide](/img/structure/B2677156.png)
